molecular formula C29H35N5O2S2 B4614793 2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B4614793
M. Wt: 549.8 g/mol
InChI Key: USFSQOXAWMZEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals with potential significance in various scientific fields due to its complex molecular structure. While direct studies on this specific molecule are scarce, research on similar compounds provides insight into methodologies for synthesis, structural analysis, and the exploration of chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step chemical reactions, starting from simpler molecules. For instance, compounds with similar structural elements have been synthesized through reactions involving allyl groups and benzothienyl groups, employing methods like allylation and acetylation (Jebas et al., 2013; Nashed et al., 1980). These processes are crucial for constructing the molecular backbone of the compound.

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray diffraction, FTIR, and NMR spectroscopy, which reveal the arrangement of atoms within the molecule and the nature of its chemical bonds (Jebas et al., 2013). These analyses provide insights into the compound's stereochemistry and electronic structure, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical properties of such compounds can be influenced by the presence of functional groups like allyl, acetyl, and benzothienyl, which may undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization (Kanno et al., 1991). These reactions are foundational for further chemical modifications and for understanding the reactivity patterns of the compound.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined through empirical studies. For compounds within this chemical family, crystallography has provided detailed insights into their solid-state structures, which are linked to their physical properties and solubility (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are explored through synthetic and analytical chemistry techniques. Studies on similar molecules have shown how modifications in the molecular structure can lead to significant changes in chemical behavior, offering pathways for creating new compounds with desired properties (Durette & Meitzner, 1981).

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives have been synthesized and explored for a variety of applications, including their role in medicinal chemistry as potential therapeutic agents. For example, the synthesis of various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been studied for their in vitro antioxidant activities. These compounds were evaluated against standards such as EDTA, BHA, BHT, and α-tocopherol, demonstrating potential as antioxidants (Yüksek et al., 2015).

Benzothiazole Compounds in Cancer Research

Benzothiazole structures are another area of interest, particularly in cancer research. Studies have shown that benzothiazole derivatives can exhibit significant antitumor activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a variety of human tumor cell lines, revealing some compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Acetamide Derivatives in Drug Development

Acetamide derivatives are widely explored in drug development due to their versatile pharmacological properties. They serve as building blocks for synthesizing compounds with potential antitumor, antioxidant, and anti-inflammatory activities. For example, the synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety have been conducted, showing antitumor activity across several novel compounds. These studies highlight the role of acetamide derivatives in developing new therapeutic agents (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2S2/c1-7-10-34-25(16-36-21-12-18(2)11-19(3)13-21)32-33-28(34)37-17-26(35)31-27-23(15-30)22-9-8-20(29(4,5)6)14-24(22)38-27/h7,11-13,20H,1,8-10,14,16-17H2,2-6H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFSQOXAWMZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 3
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.